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Abstract

This document provides a comprehensive technical overview of the discovery and initial
characterization of the covalent ligand CCW16. Initially identified as a recruiter for the RNF4 E3
ligase, subsequent research has revealed its broader biological activities, including the
induction of ferroptosis. This guide details the quantitative data associated with CCW16 and its
derivatives, outlines the key experimental protocols for its characterization, and provides visual
representations of the relevant biological pathways and experimental workflows.

Introduction

CCW16 is a cysteine-reactive covalent ligand discovered through an activity-based protein
profiling (ABPP) screen aimed at identifying novel recruiters for E3 ubiquitin ligases.[1] The
initial focus of its characterization was on its ability to engage the E3 ligase RNF4 and facilitate
the degradation of target proteins when incorporated into a proteolysis-targeting chimera
(PROTAC). The resultant PROTAC, CCW28-3, which links CCW16 to the BET bromodomain
inhibitor JQ1, demonstrated the potential of this scaffold for targeted protein degradation.[1]
However, further studies revealed that CCW16 is not selective for RNF4 and interacts with a
wide range of cysteine-containing proteins, leading to an RNF4-independent induction of
ferroptosis.[2][3] This guide synthesizes the key findings from the initial discovery to the
elucidation of its off-target effects.
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Data Presentation
Quantitative Ligand-Target Engagement

The potency of CCW16 and its derivative, CCW28-3, in engaging RNF4 was determined using
a competitive gel-based activity-based protein profiling (ABPP) assay.

Compound Target IC50 (uM)
CCW16 RNF4 1.8[1]
CCW28-3 RNF4 0.54[1]

Targeted Protein Degradation

CCW28-3 was shown to induce the degradation of the BET bromodomain protein BRD4 in
231MFP breast cancer cells in a time- and dose-dependent manner.[1] While specific DC50
and Dmax values are not available in the primary literature, the degradation was confirmed to
be dependent on the proteasome.

Off-Target Profile and Ferroptosis Induction

Subsequent proteomic analyses revealed that CCW16 is a non-selective covalent ligand,
binding to a large number of cysteine-containing proteins, with members of the peroxiredoxin
family being notable off-targets.[3] This broad reactivity is associated with the induction of
ferroptosis, an iron-dependent form of programmed cell death. Key markers of ferroptosis
observed upon treatment with CCW16 include the upregulation of heme oxygenase-1
(HMOX1) and an increase in lipid peroxidation.[2][3]

Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for
IC50 Determination

This protocol was utilized to determine the potency of CCW16 and its analogues for RNF4.

e Protein Incubation: Recombinant human RNF4 protein is pre-incubated with varying
concentrations of the covalent ligand (e.g., CCW16) for 30 minutes at room temperature to
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allow for covalent modification.

o Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine
(IA-rhodamine), is added to the protein-ligand mixture and incubated for 1 hour. This probe
labels the remaining accessible cysteine residues on RNF4.

o SDS-PAGE: The protein samples are subjected to sodium dodecyl sulfate-polyacrylamide
gel electrophoresis (SDS-PAGE) to separate the proteins by size.

» In-Gel Fluorescence Scanning: The gel is visualized using a fluorescence scanner to detect
the signal from the 1A-rhodamine probe.

o Quantification: The fluorescence intensity of the RNF4 band at each ligand concentration is
guantified using densitometry. The IC50 value is calculated as the concentration of the ligand
that results in a 50% reduction in the fluorescent signal compared to the vehicle control.[1]

Western Blotting for BRD4 Degradation

This method was employed to assess the degradation of BRD4 in cells treated with CCW28-3.

o Cell Treatment: 231MFP breast cancer cells are treated with varying concentrations of
CCW28-3 or vehicle (DMSO) for a specified duration (e.g., 3 hours).[1]

e Cell Lysis: The cells are harvested and lysed to extract total protein.

o Protein Quantification: The total protein concentration in each lysate is determined using a
standard protein assay (e.g., BCA assay).

e SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are
separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific for BRD4. A primary antibody against a loading control protein (e.g., GAPDH) is also
used to ensure equal protein loading.

o Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection reagent.
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e Analysis: The intensity of the BRD4 band is normalized to the loading control to determine
the extent of degradation.

Lipid Peroxidation Assay

This assay is used to measure the accumulation of lipid reactive oxygen species (ROS), a key
indicator of ferroptosis.

o Cell Treatment: Cells (e.g., acute myeloid leukemia cells) are treated with CCW16 or a
vehicle control for a specified time.

o Staining: The cells are stained with a lipid peroxidation sensor dye, such as C11-BODIPY
581/591. This dye is lipophilic and incorporates into cellular membranes. In its reduced state,
it fluoresces red, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.

e Analysis: The shift in fluorescence is quantified using flow cytometry or fluorescence
microscopy. An increase in the green-to-red fluorescence ratio indicates an increase in lipid
peroxidation.[4]

Quantification of HMOX1 Expression

The upregulation of HMOX1 is another hallmark of ferroptosis. Its expression can be measured
at both the mRNA and protein levels.

e Quantitative Real-Time PCR (qRT-PCR):
o RNA Extraction: Total RNA is extracted from cells treated with CCW16 or a vehicle control.

o cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA
(cDNA).

o PCR Amplification: The cDNA is used as a template for PCR amplification using primers
specific for HMOX1 and a reference gene (e.g., GAPDH). The amplification is monitored in
real-time using a fluorescent dye (e.g., SYBR Green).

o Analysis: The relative expression of HMOX1 is calculated using the delta-delta Ct method,
normalized to the reference gene.
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o Western Blotting:

o The protocol is similar to the one described for BRD4 degradation (Section 3.2), but a
primary antibody specific for HMOX1 is used.

Visualizations
Discovery and Initial Workflow for CCW16
Discovery and Initial Workflow of CCW16
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Caption: Workflow for the discovery and initial characterization of CCW16.

Proposed Mechanism of Action for CCW28-3
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Proposed Mechanism of Action of CCW28-3
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Caption: CCW28-3 facilitates the degradation of BRD4 via the proteasome.

RNF4-Independent Ferroptosis Pathway of CCW16
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Proposed RNF4-Independent Ferroptosis Pathway of CCW16
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Caption: CCW16 induces ferroptosis through off-target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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